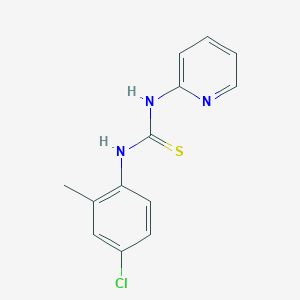

![molecular formula C18H18N2OS2 B5556201 2-苄基-N-[1-甲基-2-(2-噻吩基)乙基]-1,3-噻唑-4-甲酰胺](/img/structure/B5556201.png)

2-苄基-N-[1-甲基-2-(2-噻吩基)乙基]-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

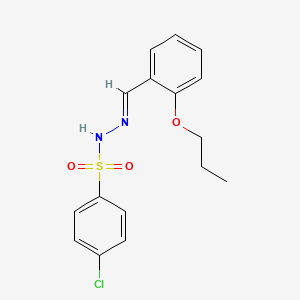

The compound 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide falls into the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest due to their diverse pharmacological activities and presence in various biologically active molecules.

Synthesis Analysis

Thiazole derivatives are synthesized through various methods, including the cyclization of thioamide with chloroacetoacetate, leading to yields above 60% for similar compounds. This process highlights the cyclization strategy often employed in creating complex thiazole structures (Tang Li-jua, 2015).

Molecular Structure Analysis

Detailed molecular structure analyses, including spectroscopic characterization and crystallographic studies, provide insights into the atomic and molecular configurations of thiazole derivatives. For example, the use of FTIR, NMR, and X-ray diffraction methods helps in understanding the molecular geometry, which is optimized using density functional theory (DFT) (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, leading to the formation of new derivatives. These reactions include condensation with arylidinemalononitrile derivatives and interactions with cyanoacrylate derivatives, resulting in compounds with different substituents and functional groups (H. M. Mohamed, 2014).

科学研究应用

化学合成与表征

化合物2-苄基-N-[1-甲基-2-(2-噻吩基)乙基]-1,3-噻唑-4-甲酰胺,虽然在检索到的文献中没有直接提及,但属于在合成化学中引起极大兴趣的一类化合物。对类似噻唑衍生物的研究重点介绍了采用硫代酰胺与氯乙酰乙酸环化和涉及噻唑啉肽的反应等方法合成各种基于噻唑的化合物。这些合成路线对于开发具有潜在生物学应用的新型化合物具有重要意义,正如研究中使用环化工艺以超过 60% 的产率合成了 2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-羧酸乙酯所见 (唐丽娟,2015)。

生物学和药理学潜力

噻唑衍生物表现出广泛的生物活性,包括对人白细胞弹性蛋白酶 (HLE) 的抑制作用,表明它们作为治疗剂的潜力。2-(二乙氨基)噻吩并[1,3]恶嗪-4-酮的合成及其作为 HLE 抑制剂的评估突出了噻唑衍生物在药物化学中的重要性。这些化合物显示出显著的抑制活性,其中一种衍生物显示出 5.8 nM 的 Ki 值,表明具有很强的治疗应用潜力 (M. Gütschow 等,1999)。

抗癌应用

此外,噻唑衍生物因其抗癌特性而受到探索。例如,基于 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯的化合物已证明对 MCF-7 和 HepG-2 癌细胞系具有有希望的抗增殖潜力,一些化合物在体内显示出肿瘤质量的显着减少。这强调了噻唑衍生物在开发新的抗癌治疗剂方面的潜力 (E. Gad 等,2020)。

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to use appropriate personal protective equipment and follow safe handling procedures when working with chemical substances .

属性

IUPAC Name |

2-benzyl-N-(1-thiophen-2-ylpropan-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-13(10-15-8-5-9-22-15)19-18(21)16-12-23-17(20-16)11-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUJSSMJCVMNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)

![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)